molecular formula C16H16BrNOS B2890080 (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396850-94-4

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2890080
CAS No.: 1396850-94-4
M. Wt: 350.27
InChI Key: OTCREGXJPCWNSZ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a biaryl system connecting a 2-bromophenyl group and a 2-thienyl group via a piperidine-1-ylmethanone core. The bromophenyl moiety is a common handle in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are instrumental in creating diverse chemical libraries for biological screening . The incorporation of the thiophene ring is particularly significant, as this heterocycle is a privileged structure in pharmaceuticals due to its favorable pharmacokinetic properties and is found in molecules with a range of biological activities . Furthermore, the piperidine scaffold is a fundamental building block present in numerous bioactive molecules and approved drugs . This specific molecular architecture, combining these pharmacologically relevant subunits, suggests its primary utility as a key intermediate in the synthesis of more complex target molecules. Researchers can employ this compound in the design and development of potential therapeutic agents, leveraging its structure for probing biological systems and structure-activity relationships (SAR). The compound is intended for research purposes only and is not for diagnostic or therapeutic use. All necessary safety data sheets should be consulted prior to use.

Properties

IUPAC Name

(2-bromophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCREGXJPCWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

a. Piperidine-Based Compounds
  • (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5): Replaces the thiophene with a 4-fluorophenyl group on a piperazine ring. Marketed as a pharmaceutical intermediate, emphasizing its utility in drug discovery .
  • (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08): Features a sulfonamide group on piperazine and a cyclopenta-thiophene-dione moiety. The sulfonyl group enhances solubility in polar solvents, while the dione structure may influence redox properties. Demonstrated 67% yield in synthesis and high-resolution MS validation .
b. Piperidine Derivatives with Heterocyclic Attachments
  • Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72): Substitutes thiophene with an imidazo[1,2-b]pyridazine group. Exhibits a melting point of 133–135°C and 99.6% HPLC purity, indicating high crystallinity and stability . The trifluoromethyl group increases metabolic resistance compared to bromine.
  • (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75): Methoxy substitution at position 6 improves solubility (logP reduction) relative to methyl or chloro analogs .

Bromophenyl-Containing Analogs

a. 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1) :
  • Ethane spacer between bromophenyl and piperidine reduces steric hindrance.
  • Molecular weight 296.20, XLogP3 3.3—indicating moderate lipophilicity suitable for blood-brain barrier penetration .
b. Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl] (CAS 1402612-54-7) :
  • Triazole ring introduces additional hydrogen-bonding sites.

Thiophene-Modified Derivatives

  • (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1448030-23-6): Replaces bromophenyl with furan-sulfonyl-piperidine. Sulfonyl groups enhance aqueous solubility, while furan contributes to aromatic stacking .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Melting Point (°C) logP/XLogP3 Key Substituents
Target Compound (Hypothetical) ~360 N/A ~3.8 2-Bromophenyl, 4-(thiophen-2-yl)piperidine
Compound 72 375.4 133–135 N/A Imidazo[1,2-b]pyridazin-2-yl, CF3
T-08 427.4 N/A N/A Cyclopenta-thiophene-dione, SO2
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone 296.20 N/A 3.3 Ethane spacer, 4-methylpiperidine

Biological Activity

The compound (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14BrNOSC_{14}H_{14}BrNOS with a molecular weight of 316.24 g/mol. The structure includes a brominated phenyl group, a thiophene ring, and a piperidine moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. This reaction is usually conducted under inert conditions to prevent oxidation. Purification methods such as recrystallization or high-performance liquid chromatography (HPLC) are employed to isolate the final product .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related piperidinyl compounds inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells, suggesting potential mechanisms for tumor suppression .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic disorders. For example, related methanone compounds have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome conditions such as type 2 diabetes .

Pharmacological Studies

In pharmacological studies, compounds structurally similar to this compound have shown promising results in various biological assays. For instance, the amine-linked analogs demonstrated significantly higher biological activity compared to amide equivalents in specific assays targeting steroid dehydrogenases .

Research Findings

Study Findings IC50 Values
Study AInhibition of Na+/K+-ATPase activity12 µM
Study BAntitumor activity against CCRF-CEM leukemia cellsGI50: 10 nM
Study CInhibition of 11β-HSD Type 1IC50: 700 nM

Case Studies

  • Case Study on Anticancer Activity :
    A study focused on the anticancer effects of similar piperidinyl compounds showed that they could effectively inhibit cell proliferation in various cancer cell lines. The most potent compound exhibited an IC50 value of 700 nM against specific cancer targets .
  • Metabolic Syndrome Research :
    Another research effort highlighted the effectiveness of related compounds in treating metabolic disorders by inhibiting enzymes associated with glucose metabolism and lipid disorders. This suggests that this compound could be a candidate for further development in treating conditions like obesity and diabetes .

Q & A

Q. What methodologies are effective for synthesizing (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone with high purity?

The synthesis typically involves coupling a bromophenyl fragment with a thiophene-substituted piperidine derivative. Key steps include:

  • Nucleophilic substitution : Reacting a bromophenyl precursor (e.g., 2-bromobenzoyl chloride) with a piperidine-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene attachment to the piperidine ring .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity, confirmed via HPLC .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., bromophenyl protons at δ 7.3–7.6 ppm, thiophene protons at δ 6.8–7.1 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 386.2) .
  • Elemental analysis : Validate C, H, N, S, and Br content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition : Test against kinases or GPCRs using fluorescence polarization assays .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays for CNS targets (e.g., σ receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency .
  • Temperature control : Maintain 80–100°C for nucleophilic substitution to minimize side reactions .
  • Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling, with yields varying from 65% to 85% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify IC₅₀ discrepancies .
  • Metabolic stability assessment : Use liver microsomes to rule out rapid degradation masking activity .
  • Structural analogs comparison : Compare with derivatives lacking bromine or thiophene to isolate pharmacophores .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent modification :
    • Bromine → chlorine/fluorine to alter electrophilicity .
    • Thiophene → furan/pyridine to modulate π-π stacking .
  • Bioisosteric replacement : Piperidine → morpholine to adjust solubility .
  • Key SAR findings : Bromine enhances receptor affinity (e.g., σ-1: Ki = 12 nM vs. 45 nM for non-brominated analog) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK2) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate with logP and IC₅₀ .

Q. How does crystallographic data inform reactivity and formulation?

  • X-ray diffraction (XRD) : Reveals bond angles (e.g., C=O bond length 1.21 Å) critical for ketone reactivity .
  • Polymorph screening : Identify stable crystalline forms via solvent evaporation (e.g., ethanol vs. acetone) .

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